5-Bromo-2-chloro-3-methoxypyrazine
Overview
Description
5-Bromo-2-chloro-3-methoxypyrazine is a chemical compound with the molecular formula C5H4BrClN2O . It has a molecular weight of 223.46 . The IUPAC name for this compound is 5-bromo-2-chloro-3-methoxypyrazine .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-methoxypyrazine is 1S/C5H4BrClN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and methoxy groups on the pyrazine ring.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-methoxypyrazine is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C . The compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 221.3±35.0 °C at 760 mmHg .Scientific Research Applications
Antagonist Identification in Drug Discovery
N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1 was identified as a significant compound in the discovery of CCR4 receptor antagonists. This discovery is pivotal in the development of candidate drugs for various therapeutic applications (Kindon et al., 2017).
Role in Antiviral Activity
A study on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed the antiretroviral activity of 5-substituted 2,4-diaminopyrimidine derivatives. Specifically, the 5-halogen-substituted derivatives displayed pronounced antiretroviral activity (Hocková et al., 2003).
Industrial Process and Synthesis
The compound plays a critical role in the synthesis of SGLT2 inhibitors, used in diabetes therapy. A study demonstrated an effective and scalable process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in this context (Zhang et al., 2022).
Pyridine Derivatives and Halogen Migration
Research on the migration of halogen atoms in halogeno‐derivatives of 2,4‐dihydroxypyridine indicates the formation of 5-Bromo-3-chloro-2,4-dihydroxypyridine through specific reactions, shedding light on the structural properties of such compounds (Hertog & Schogt, 2010).
Development of 2,3-Pyridyne Precursor
3-Bromo-2-chloro-4-methoxypyridine has been developed as a practical 2,3-pyridyne precursor, important for regioselective reactions with various compounds. This has implications in the synthesis of diverse chemical entities (Walters, Carter, & Banerjee, 1992).
Safety and Hazards
This compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-bromo-2-chloro-3-methoxypyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXJHKPFEKHKHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743414 | |
Record name | 5-Bromo-2-chloro-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-methoxypyrazine | |
CAS RN |
89283-94-3 | |
Record name | 5-Bromo-2-chloro-3-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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